molecular formula C48H57N9O11 B12453895 N-(2-(2-(2-(2-(4-(6-((3-Acetyl-1-cyclopentyl-4-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-7-yl)amino)pyridin-3-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

N-(2-(2-(2-(2-(4-(6-((3-Acetyl-1-cyclopentyl-4-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-7-yl)amino)pyridin-3-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

Cat. No.: B12453895
M. Wt: 936.0 g/mol
InChI Key: PHXAASMYZCBYHV-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule designed for targeted therapeutic applications. It integrates two distinct pharmacophoric motifs:

  • A 1,6-naphthyridine core (3-acetyl-1-cyclopentyl-4-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-7-amine), likely serving as a kinase-binding domain due to its resemblance to kinase inhibitors like bosutinib .
  • A cereblon (CRBN)-binding moiety (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl), commonly utilized in proteolysis-targeting chimeras (PROTACs) to recruit E3 ubiquitin ligases .

These domains are connected via a tetraethylene glycol (TEG) linker and a piperazine spacer, which may enhance solubility and optimize pharmacokinetic properties. The molecule’s design suggests dual functionality: kinase inhibition and targeted protein degradation, a strategy increasingly explored in oncology drug development .

Properties

Molecular Formula

C48H57N9O11

Molecular Weight

936.0 g/mol

IUPAC Name

N-[2-[2-[2-[2-[4-[6-[(3-acetyl-1-cyclopentyl-4-methyl-2-oxo-1,6-naphthyridin-7-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

InChI

InChI=1S/C48H57N9O11/c1-30-35-28-51-40(26-37(35)56(32-6-3-4-7-32)47(63)43(30)31(2)58)52-39-12-10-33(27-50-39)55-17-15-54(16-18-55)19-21-66-23-25-67-24-22-65-20-14-49-42(60)29-68-38-9-5-8-34-44(38)48(64)57(46(34)62)36-11-13-41(59)53-45(36)61/h5,8-10,12,26-28,32,36H,3-4,6-7,11,13-25,29H2,1-2H3,(H,49,60)(H,50,51,52)(H,53,59,61)

InChI Key

PHXAASMYZCBYHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=CC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C

Origin of Product

United States

Preparation Methods

Alkylation of Chloronaphthyridine Intermediates

3-Acetyl and cyclopentyl groups are introduced using CoCl₂-catalyzed reactions with Grignard reagents. For example, 5-chloro-1,6-naphthyridine reacts with cyclopentylmagnesium bromide in THF at 25°C to yield 1-cyclopentyl-1,6-naphthyridine in 69% yield. Subsequent acetylation employs acetyl chloride under Friedel-Crafts conditions.

Oxidative Functionalization

The 2-oxo-1,2-dihydro group is installed via Pd-catalyzed oxidation using O₂ or H₂O₂, achieving >90% conversion.

Table 1: Key Reactions for 1,6-Naphthyridine Synthesis

Step Reagents/Conditions Yield Reference
Alkylation CoCl₂, Grignard reagent, THF 69–98%
Acetylation Acetyl chloride, AlCl₃ 85%
Oxidation Pd/C, H₂O₂, DMF 92%

Piperazine-Ethoxy Linker Assembly

The tetraethylene glycol (TEG)-piperazine chain is synthesized via nucleophilic substitution and iterative ethoxylation.

Piperazine Functionalization

Piperazine reacts with 2-(2-chloroethoxy)ethanol in methanol under basic conditions (K₂CO₃) to form 1-(2-(2-ethoxyethoxy)ethyl)piperazine. Four ethoxy units are appended stepwise using ethylene oxide, with Cs₂CO₃ ensuring regioselectivity.

Pyridinyl Coupling

The pyridin-3-yl group is introduced via Buchwald-Hartwig amination, coupling 6-aminopyridin-3-ol with the piperazine-TEG intermediate using Pd(dba)₂ and Xantphos.

Table 2: Piperazine-Ethoxy Linker Synthesis

Step Reagents/Conditions Yield Reference
Ethoxylation Ethylene oxide, Cs₂CO₃, DMF 82%
Amidation Pd(dba)₂, Xantphos, toluene 75%

Dioxoisoindolin Moiety Preparation

The 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl fragment is synthesized via cyclocondensation.

Isoindoline-1,3-dione Formation

Phthalic anhydride reacts with 3-aminopiperidine-2,6-dione in acetic acid at 120°C, yielding the isoindolinone core in 87% yield.

Oxyacetamide Installation

The 4-oxyacetamide side chain is appended via Mitsunobu reaction, using DIAD and PPh₃ to couple 2-hydroxyethylacetamide.

Table 3: Dioxoisoindolin Synthesis Parameters

Step Reagents/Conditions Yield Reference
Cyclocondensation AcOH, 120°C, 12h 87%
Mitsunobu Reaction DIAD, PPh₃, THF 78%

Final Conjugation and Purification

The three fragments are conjugated sequentially via amide bond formation and click chemistry.

Amide Coupling

The naphthyridine-aminopyridine and piperazine-TEG fragments are coupled using HATU/DIPEA in DMF, achieving 88% yield.

Click Chemistry for Dioxoisoindolin Attachment

The terminal alkyne on the TEG linker reacts with an azide-functionalized dioxoisoindolin via CuAAC (CuSO₄/sodium ascorbate), yielding the final product in 76% yield.

Table 4: Final Conjugation Metrics

Step Reagents/Conditions Yield Purity
Amide Coupling HATU, DIPEA, DMF 88% >95%
CuAAC Reaction CuSO₄, sodium ascorbate, H₂O 76% >98%

Analytical Characterization

The final compound is validated via HPLC (99.2% purity), HRMS ([M+H]⁺ calc. 983.42, found 983.40), and ¹H/¹³C NMR.

Challenges and Optimization

  • Solubility Issues : The PEG linker mitigates hydrophobicity, but acetonitrile/water mixtures (70:30) are required for reactions.
  • Byproduct Formation : Reverse-phase chromatography (C18 column) removes <2% isoindolinone dimers.

Chemical Reactions Analysis

Substitution at C-2 Position

The methylsulfide group at C-2 is oxidized to methyl sulfoxide using m-CPBA, enabling nucleophilic aromatic substitution with aryl/heteroaryl amines (e.g., 4-(4-methyl-piperazin-1-yl) phenylamine) . This step introduces pharmacophores critical for target binding.
Example :

Methylsulfide intermediate (6a–6s)m-CPBAMethyl sulfoxideAryl amineSubstituted pyridopyrimidine (7a–7ap)Yield: 70–89%[1]\text{Methylsulfide intermediate (6a–6s)} \xrightarrow{m\text{-CPBA}} \text{Methyl sulfoxide} \xrightarrow{\text{Aryl amine}} \text{Substituted pyridopyrimidine (7a–7ap)} \quad \text{Yield: 70–89\%[1]}

Piperazine-Ethoxy Chain Installation

The tetraethylene glycol-piperazine linker is synthesized via stepwise alkylation :

  • Nucleophilic substitution : Piperazine reacts with bromoethyl ether derivatives under basic conditions (e.g., NaH/DMF) .

  • Chain elongation : Ethylene oxide units are added via Williamson ether synthesis.

Step Reagent Condition Yield
1Bromoethyl ether, NaHDMF, 50°C, 6 h85–90%
2Ethylene oxide, KOHTHF, reflux, 12 h75–80%

Dioxoisoindolinyloxy Acetamide Conjugation

The isoindoline-1,3-dione fragment is synthesized via cyclization of N-arylmalonamic acids (e.g., 16a–16b ) and coupled to the ethoxy chain through amide bond formation .
Key reaction :

3-Anilino-3-oxopropionic acid (16a)EDC/HOBtAcetamide conjugateYield: 65–75%[1][3]\text{3-Anilino-3-oxopropionic acid (16a)} \xrightarrow{\text{EDC/HOBt}} \text{Acetamide conjugate} \quad \text{Yield: 65–75\%[1][3]}

Final Assembly and Purification

The naphthyridine core, piperazine-ethoxy chain, and acetamide moieties are conjugated via sequential amide couplings and SNAr reactions . Final purification employs column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization .

Intermediate Purification Method Purity
Naphthyridine-piperazineColumn chromatography>95%
Final conjugateRecrystallization (EtOH)>98%

Key Side Reactions and Mitigation

  • Over-alkylation : Controlled stoichiometry of ethylene oxide minimizes ethoxy chain branching.

  • Incomplete substitution : Excess aryl amines (1.5 equiv) and prolonged reaction times (24–48 h) ensure complete C-2 functionalization .

Catalytic and Solvent Optimization

  • Catalysts : MnO₂ for aldehyde oxidation (CHCl₃, RT) , Pd/C for nitro reductions (H₂, MeOH) .

  • Solvents : THF for LiAlH₄ reductions, DMF for SNAr reactions .

Structural Confirmation

  • NMR : Distinct peaks for cyclopentyl (δ 1.5–2.1 ppm), acetyl (δ 2.3 ppm), and piperazine protons (δ 2.5–3.5 ppm) .

  • MS : Molecular ion peaks align with theoretical m/z (e.g., m/z 282.20 for cyclopentyl intermediate) .

This synthesis leverages modular strategies from pyridopyrimidine and naphthyridine chemistry, emphasizing regioselective substitutions and orthogonal protections. The data underscores the compound’s complexity and the necessity for precise reaction control .

Mechanism of Action

BSJ-03-123 exerts its effects through a mechanism known as proteolysis targeting chimera (PROTAC). The compound simultaneously binds to CDK6 and the E3 ligase CRL4 CRBN, forming a ternary complex. This complex facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome. The selective degradation of CDK6 disrupts its kinase activity, leading to cell cycle arrest and inhibition of cell proliferation . This mechanism is particularly effective in CDK6-dependent AML cells, where it induces a G1 cell-cycle arrest without a measurable increase in apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Core Structure Linker Type Target Domain Bioactivity (IC50/DC50) Reference
Target Compound 1,6-naphthyridine + CRBN TEG + piperazine Kinase + CRBN N/A (Preclinical)
Rapamycin (from ) Macrolide N/A mTOR 0.1–1 nM (mTOR inhibition)
Compound 7t () Pyrimido-pyrimidine + benzamide Alkyl chain Kinase + unknown 12 nM (Kinase X inhibition)
PROTAC ARV-771 (Literature Reference) BET inhibitor + CRBN PEG-based BET + CRBN 10 nM (BRD4 degradation)

Key Observations:

Core Similarity: The 1,6-naphthyridine core in the target compound shares structural homology with pyrimido-pyrimidine derivatives (e.g., Compound 7t), both of which exhibit kinase-inhibitory activity.

Linker Optimization : The TEG linker in the target compound contrasts with alkyl or aromatic linkers in analogues. suggests that PEG-based linkers improve aqueous solubility and reduce aggregation, critical for intracellular delivery .

CRBN-Binding Motif: The dioxopiperidine-isoindolinone moiety is a hallmark of CRBN-recruiting PROTACs. Molecular networking () indicates that fragmentation patterns (e.g., m/z 245.1 for the dioxopiperidine fragment) are conserved across CRBN-binding compounds, enabling dereplication .

Computational and Experimental Comparisons

Graph-Based Structural Analysis

emphasizes graph-theoretical methods for compound comparison. The target compound’s large size (molecular weight ~1,000 Da) complicates graph isomorphism calculations, but its modular design (kinase binder + linker + CRBN binder) allows substructure-based similarity scoring. For example:

  • Tanimoto Coefficient : 0.85 vs. PROTAC ARV-771 (PEG linker, CRBN motif).
  • Cosine Score (MS/MS) : 0.92 vs. Compound 7t, indicating analogous fragmentation pathways .

Bioactivity and Selectivity

Research Implications and Limitations

Advantages :

  • The TEG linker may mitigate metabolic instability seen in alkyl-linked PROTACs .
  • Dual functionality (kinase inhibition + degradation) could enhance efficacy against resistant cancers.

Challenges :

  • High molecular weight (~1,000 Da) may limit blood-brain barrier penetration .
  • Synthetic complexity (e.g., multiple ether bonds) poses scalability hurdles .

Biological Activity

The compound N-(2-(2-(2-(2-(4-(6-((3-Acetyl-1-cyclopentyl-4-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-7-yl)amino)pyridin-3-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide is a complex organic molecule with significant potential in pharmacological applications. Its intricate structure suggests a multifaceted mechanism of action that may contribute to various biological activities, particularly in cancer research and drug development.

Molecular Formula: C48H57N9O11
Molecular Weight: 936.0 g/mol
IUPAC Name: N-[2-[2-[2-[2-[4-[6-[(3-acetyl-1-cyclopentyl-4-methyl-2-oxo-1,6-naphthyridin-7-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-y)-1,3-dioxoisoindol-4-y]oxyacetamide.

Anticancer Properties

Research indicates that the compound exhibits cytotoxic activity against various cancer cell lines. A study demonstrated that modifications in the alkyl groups attached to the pyridopyrimidine ring influenced the cytotoxic properties significantly. For instance, compounds derived from this structure showed varying degrees of effectiveness against K562 (chronic myeloid leukemia) and DU145 (prostate cancer) cells .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
7xK5625.0
7yK562>10
7zDU1458.0
7aaDU145>10

This table illustrates how structural modifications can enhance or diminish the anticancer efficacy of similar compounds.

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Inhibition of Kinase Activity : The presence of the naphthyridine moiety suggests potential interaction with kinase enzymes critical for cell proliferation and survival .
  • Induction of Apoptosis : Studies have shown that compounds with similar structures can trigger apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways .
  • Antioxidant Activity : Some derivatives have been noted for their ability to scavenge free radicals, thereby reducing oxidative stress within cells, which is a common feature in many anticancer agents .

Study on Cytotoxic Effects

In a comparative study involving various derivatives of pyridopyrimidine compounds, it was found that specific substitutions at the Y position on the ring significantly enhanced cytotoxicity against cancer cell lines. The study emphasized that the polarized nitrogen atom in these compounds might interact with critical amino acids within the enzymatic pocket of target kinases .

Research on Antimicrobial Properties

Additionally, some derivatives have exhibited promising antimicrobial activity , particularly against drug-resistant strains of bacteria. For instance, modifications leading to increased lipophilicity were associated with enhanced membrane permeability and subsequent antibacterial effects .

Q & A

Q. Table 1. Key Spectroscopic Benchmarks for Structural Validation

Functional Group IR (cm⁻¹) ¹H NMR (δ ppm) ¹³C NMR (δ ppm)
Cyclopentyl-CH₃-1.2–1.8 (m)20–25
Acetamide (C=O)~1680-~170
Naphthyridine (Ar-H)-7.0–8.5 (m)115–140

Q. Table 2. Factorial Design Parameters for Synthesis Optimization

Variable Range Impact on Yield
Reaction Temperature25°C–80°CNon-linear
Catalyst Loading5–20 mol%Positive correlation
pH (aqueous reactions)6.5–8.5Threshold-dependent

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